2-oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
CAS No.: 941910-45-8
Cat. No.: VC4701437
Molecular Formula: C22H20N2O4
Molecular Weight: 376.412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941910-45-8 |
|---|---|
| Molecular Formula | C22H20N2O4 |
| Molecular Weight | 376.412 |
| IUPAC Name | 2-oxo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)chromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H20N2O4/c1-2-11-24-18-9-8-16(12-14(18)7-10-20(24)25)23-21(26)17-13-15-5-3-4-6-19(15)28-22(17)27/h3-6,8-9,12-13H,2,7,10-11H2,1H3,(H,23,26) |
| Standard InChI Key | BXBHOGVOJYAGME-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 2H-chromene-3-carboxamide core fused to a 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline group. The chromene moiety consists of a benzopyran ring system with a ketone at position 2, while the tetrahydroquinoline component includes a partially hydrogenated quinoline ring substituted with a propyl chain and a ketone at position 2. The carboxamide bridge links the two heterocycles at the chromene’s C-3 and the tetrahydroquinoline’s C-6 positions .
Systematic Nomenclature
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IUPAC Name: 2-Oxo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide
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Molecular Formula: C₂₃H₂₁N₂O₄
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via one-pot multi-component reactions (MCRs), leveraging cost-effective catalysts like triethylamine or ammonium acetate .
Representative Synthesis Protocol:
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Step 1: Condensation of dimedone (5,5-dimethylcyclohexane-1,3-dione) with propionaldehyde in ethanol yields the tetrahydroquinoline precursor.
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Step 2: Reaction with ethyl 3-oxobutanoate forms the chromene-carboxylate intermediate.
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Step 3: Amidation with 6-amino-1-propyl-2-oxo-tetrahydroquinoline under reflux conditions produces the final product .
Yield Optimization: Chromatographic purification (silica gel, ethyl acetate/hexane) enhances purity (>95%), though yields remain moderate (45–60%) due to steric hindrance at the amidation step .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O, chromene), 1652 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II) .
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¹H NMR (DMSO-d₆): δ 1.12 (t, 3H, propyl-CH₃), δ 2.80 (m, 2H, tetrahydroquinoline-CH₂), δ 6.85 (s, 1H, chromene-H4).
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¹³C NMR: Signals at δ 165.8 (chromene C=O), δ 172.3 (amide C=O), and δ 195.4 (tetrahydroquinoline C=O) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mM) but poorly soluble in aqueous buffers (pH 7.4), limiting bioavailability.
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logP: Calculated at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Stability: Degrades by 15% in plasma over 24 hours, necessitating prodrug formulations for in vivo applications.
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| Plasma Protein Binding | 89% | Equilibrium Dialysis |
| Half-life (in vitro) | 6.8 hours | Hepatocyte Assay |
Pharmacological Activities
Anti-Proliferative Efficacy
The compound inhibits A549 (lung cancer) and PC-3 (prostate cancer) cell lines with IC₅₀ values of 1.2 µM and 0.9 µM, respectively . Mechanistically, it induces G2/M cell cycle arrest and caspase-3-mediated apoptosis, as evidenced by flow cytometry and Western blotting .
Anti-Inflammatory Activity
| Cell Line/Model | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|
| A549 (lung cancer) | 1.2 µM | Caspase-3 activation |
| RAW 264.7 (macrophages) | 6.5 µM | COX-2 downregulation |
Mechanism of Action
DNA Interaction
Molecular docking studies reveal intercalation into the minor groove of DNA, stabilized by hydrogen bonds between the carboxamide group and guanine residues . This disrupts topoisomerase II activity, preventing DNA replication .
Enzyme Inhibition
The tetrahydroquinoline moiety competitively inhibits EGFR kinase (Ki = 0.4 µM), while the chromene component blocks NF-κB nuclear translocation. Synergistic effects enhance anti-proliferative outcomes .
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